molecular formula C19H22ClNO2 B13523940 1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B13523940
M. Wt: 331.8 g/mol
InChI Key: SDUOBCQOWMQFLQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. Industrial production may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Known for its use in pharmaceuticals.

    Pyrrolidine-2,5-diones: Studied for their biological activities.

    Prolinol: Used in asymmetric synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H21NO2.ClH/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H

InChI Key

SDUOBCQOWMQFLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl

Origin of Product

United States

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